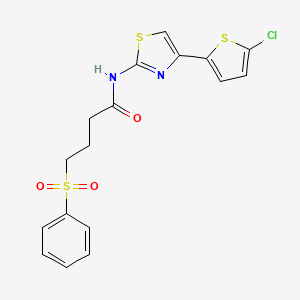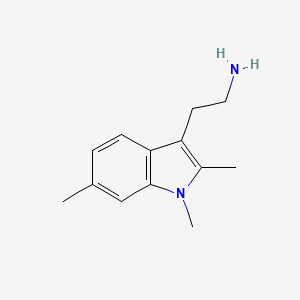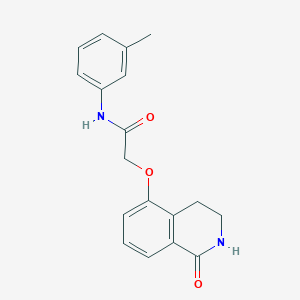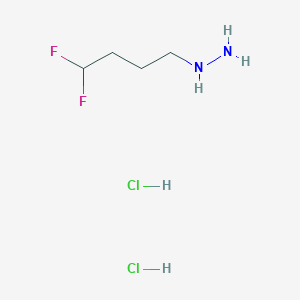
4,4-Difluorobutylhydrazine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluorobutylhydrazine;dihydrochloride, also known as DFHBI, is a chemical compound that has been extensively studied in scientific research. This compound is commonly used as a fluorescent probe to detect RNA molecules in living cells. The unique properties of DFHBI make it a valuable tool for studying RNA biology and gene expression. In
科学的研究の応用
Efficient Synthesis Processes
A study by Jia et al. (2014) illustrates the use of basic ionic liquids as dual solvent-catalysts in the efficient one-pot synthesis of heterocyclic compounds from marine biomass, showcasing the potential for eco-friendly synthesis routes (Jia, Wang, Qiao, Qi, & Hou, 2014). This highlights the chemical's role in developing sustainable and atom-economical synthesis methods for valuable compounds.
Immunological Studies
Bansal et al. (1978) utilized a chemical-induced rat model to explore the concept of immunologic surveillance against tumors, employing a 1,2-dimethylhydrazine dihydrochloride-induced gastrointestinal tract tumor model (Bansal, Mark, Bansal, & Rhoads, 1978). This research underscores the chemical's use in understanding the immune system's role in cancer prevention and progression.
Agricultural and Pest Control Applications
Fustero et al. (2008) demonstrated the synthesis of new fluorinated analogs of Tebufenpyrad with significant acaricidal activity, leveraging the regioselectivity in pyrazole formation facilitated by fluorinated alcohols (Fustero, Román, Sanz-Cervera, Simón-Fuentes, Bueno, & Villanova, 2008). This work exemplifies the role of fluorinated compounds in developing new, more effective pesticides.
Environmental and Biological Detection
Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting hydrazine in environmental water systems and biological samples, highlighting the utility of fluorinated compounds in creating sensitive and selective detection methods for hazardous substances (Zhu, Xu, Sang, Zhao, Wang, Wu, Fan, Wang, & Li, 2019).
Fundamental Chemical Research
Research into the reactivity of fluorinated phenylhydrazines with 4-Hydroxynonenal (4-HNE) by Matera et al. (2012) provided insights into the chemical's potential for derivatizing key biomarkers of lipid peroxidation, suggesting applications in analytical chemistry and biochemistry (Matera, Gabbanini, Valvassori, Triquigneaux, & Valgimigli, 2012).
特性
IUPAC Name |
4,4-difluorobutylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F2N2.2ClH/c5-4(6)2-1-3-8-7;;/h4,8H,1-3,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMSVNOSMAFCJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)F)CNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2918215.png)
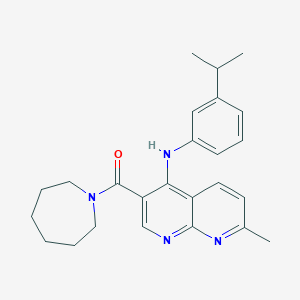
![(3-Methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2918217.png)
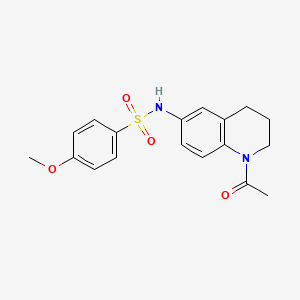
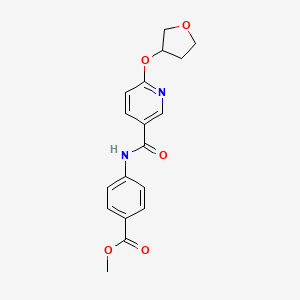
![[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2918221.png)
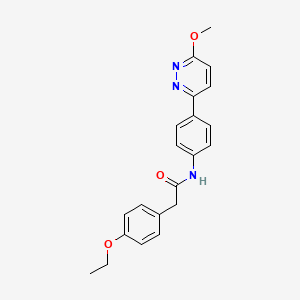
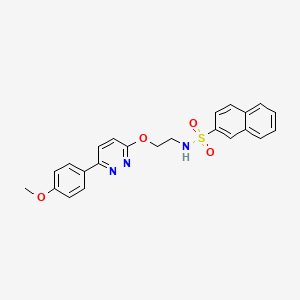
![4-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918225.png)
